molecular formula C9H11N5O B2951990 2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol CAS No. 1243484-57-2

2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol

Cat. No.: B2951990
CAS No.: 1243484-57-2
M. Wt: 205.221
InChI Key: UBCFAYANMHNCIJ-UHFFFAOYSA-N
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Description

2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol is a chemical compound with the molecular formula C9H11N5O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol typically involves the reaction of 4-aminobenzonitrile with sodium azide in the presence of a suitable catalyst to form the tetrazole ring. This intermediate is then subjected to reduction and subsequent reaction with ethylene oxide to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrazoles, aminophenyl derivatives, and oxidized forms of the original compound .

Scientific Research Applications

2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol is unique due to the presence of both the tetrazole ring and the aminophenyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-[5-(4-aminophenyl)tetrazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c10-8-3-1-7(2-4-8)9-11-13-14(12-9)5-6-15/h1-4,15H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCFAYANMHNCIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(N=N2)CCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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